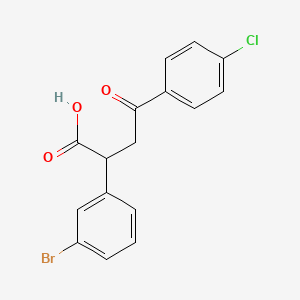
2-(3-Bromophenyl)-4-(4-chlorophenyl)-4-oxobutanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “2-(3-Bromophenyl)-4-(4-chlorophenyl)-4-oxobutanoic acid” is a complex organic molecule. It contains two phenyl groups (one bromophenyl and one chlorophenyl), attached to a four-carbon chain (butanoic acid) with a carbonyl group (C=O) at the fourth carbon .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of the bromophenyl and chlorophenyl groups around the butanoic acid backbone. The presence of the bromine and chlorine atoms could potentially influence the overall shape of the molecule due to their size and electronegativity .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the bromine and chlorine atoms, as well as the carbonyl group and the carboxylic acid group. These functional groups are often sites of reactivity in chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of bromine and chlorine atoms might increase the compound’s density and boiling point compared to compounds of similar size .科学的研究の応用
Novel Surfactant Synthesis
A novel surfactant, which shares structural similarities with 2-(3-Bromophenyl)-4-(4-chlorophenyl)-4-oxobutanoic acid, was synthesized using a copper-catalyzed cross-coupling reaction. This surfactant forms unusual large-diameter premicellar aggregations below the critical micelle concentration (CMC), as evidenced by dynamic light scattering and atomic force microscopy (Chen, Hu, & Fu, 2013).
Spectroscopic and Supramolecular Studies
Vibrational spectroscopic and supramolecular studies, supported by DFT calculations, have been applied to derivatives of 2-(3-Bromophenyl)-4-(4-chlorophenyl)-4-oxobutanoic acid. These studies help in understanding the molecular structure and the role of non-conventional hydrogen bonds in stabilizing the crystal structure (Fernandes et al., 2017).
Molecular Docking and Optical Studies
Comparative studies involving molecular docking, vibrational, structural, electronic, and optical investigations of similar compounds highlight their potential in biomedical applications and as materials for nonlinear optical properties. These investigations reveal insights into the molecule's stability, reactivity, and biological activities (Vanasundari, Balachandran, Kavimani, & Narayana, 2018).
Photocyclization Potential
Analysis of the crystal structures of related compounds has provided insights into their photochemical inertness and the possibilities of undergoing Yang photocyclization, which could be of interest in the development of photochemically active materials (Bąkowicz & Turowska-Tyrk, 2010).
Nonlinear Optical Materials
Research on the first hyperpolarizability and molecular structure of related compounds suggests their utility as nonlinear optical materials. The analysis of hyper-conjugative interaction and charge delocalization provides valuable data for their application in optical technologies (Raju et al., 2015).
Heterocyclic Compounds Synthesis
The utilization of similar compounds as starting materials in the synthesis of a series of heterocyclic compounds, including aroylacrylic acids, pyridazinones, and furanones derivatives, demonstrates their versatility in organic synthesis. These compounds show potential for antibacterial activities, which could be explored for pharmaceutical applications (El-Hashash, Soliman, Bakeer, Mohammed, & Hassan, 2015).
作用機序
Without specific context (such as biological activity), it’s difficult to predict the mechanism of action of this compound. If it’s intended for use in a biological system, the bromine and chlorine atoms might interact with biological molecules, and the butanoic acid portion could potentially be involved in metabolic processes .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
2-(3-bromophenyl)-4-(4-chlorophenyl)-4-oxobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12BrClO3/c17-12-3-1-2-11(8-12)14(16(20)21)9-15(19)10-4-6-13(18)7-5-10/h1-8,14H,9H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGSXJUDEOUVXHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C(CC(=O)C2=CC=C(C=C2)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12BrClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Bromophenyl)-4-(4-chlorophenyl)-4-oxobutanoic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


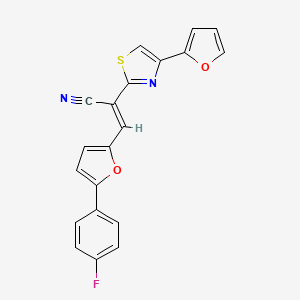
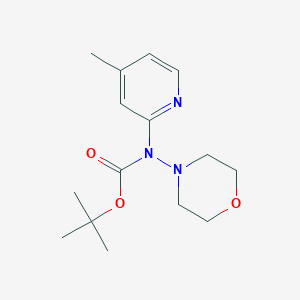

![N-(2,4-difluorophenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2795702.png)
![Ethyl N-[2-amino-4-(4-methylphenyl)-1,3-thiazol-5-yl]carbamate](/img/structure/B2795704.png)
![2-(benzylsulfanyl)-N-{[4-(furan-3-yl)thiophen-2-yl]methyl}acetamide](/img/structure/B2795705.png)
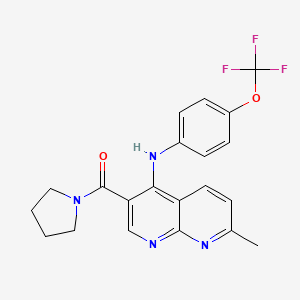

![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-chloro-4-fluorobenzenesulfonamide](/img/structure/B2795711.png)
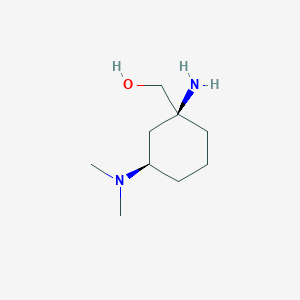
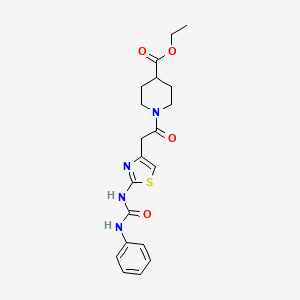
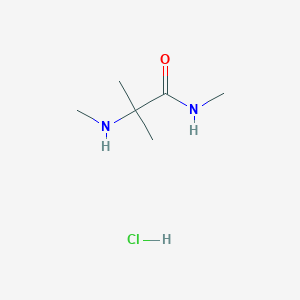
![2-((3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2795717.png)